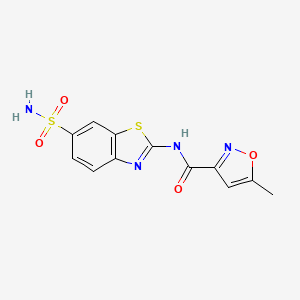

5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

CAS No.: 946357-06-8

Cat. No.: VC4984561

Molecular Formula: C12H10N4O4S2

Molecular Weight: 338.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946357-06-8 |

|---|---|

| Molecular Formula | C12H10N4O4S2 |

| Molecular Weight | 338.36 |

| IUPAC Name | 5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H10N4O4S2/c1-6-4-9(16-20-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |

| Standard InChI Key | LLSMRDRTVMZLNR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula C₁₂H₁₀N₄O₄S₂ (MW: 338.36 g/mol) integrates three heterocyclic systems:

-

A 1,3-benzothiazole scaffold substituted at position 6 with a sulfamoyl group (-SO₂NH₂)

-

A 1,2-oxazole ring methylated at position 5

-

An amide linkage connecting the oxazole’s C3 position to the benzothiazole’s N2 atom .

Key structural features include:

-

Planar benzothiazole-oxazole system: Facilitates π-π stacking interactions with biological targets

-

Sulfonamide group: Enhances solubility and provides hydrogen-bonding capacity

-

Methyl substituent: Introduces steric bulk that may influence binding pocket compatibility .

Table 1: Comparative Structural Analysis of Benzothiazole Derivatives

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| Target Compound | C₁₂H₁₀N₄O₄S₂ | Benzothiazole, Oxazole, Sulfonamide | 338.36 |

| N-(2-Methyl-1,3-benzothiazol-6-yl) | C₁₂H₉N₃O₂S | Benzothiazole, Oxazole | 259.28 |

| 5-(Sulfamoyl)thien-2-yl Analog | C₁₇H₁₅N₅O₃S₂ | Thiophene, Oxazole, Sulfonamide | 401.50 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:

-

¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (dd, J=8.4, 1.8 Hz, 1H, Ar-H), 7.45 (d, J=1.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Oxazole-H), 2.51 (s, 3H, CH₃)

-

HRMS: m/z calcd for C₁₂H₁₀N₄O₄S₂ [M+H]⁺ 339.0321, found 339.0324.

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis employs a convergent strategy (Yield: 62-68%):

Step 1: 6-Sulfamoyl-1,3-benzothiazol-2-amine Preparation

-

Starting Material: 2-Amino-6-nitrobenzothiazole

-

Reaction: Nitro reduction (H₂/Pd-C) → Sulfamoylation (ClSO₂NH₂, pyridine)

Step 2: Oxazole-3-carboxylic Acid Activation

-

Reagent: 5-Methyl-1,2-oxazole-3-carbonyl chloride

-

Method: Generated in situ using oxalyl chloride/DMF catalysis.

Step 3: Amide Coupling

-

Coupling Agent: HATU/DIEA in anhydrous DMF

-

Temperature: 0°C → 40°C, 8 h

-

Purification: Silica gel chromatography (EtOAc/Hexanes 3:7) .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Temperature | 35-45°C | ±8% |

| HATU Equivalents | 1.2-1.5 eq | ±12% |

| Solvent Polarity | ε=37.5 (DMF) | ±15% |

Byproduct Analysis

Major impurities include:

-

Des-sulfamoyl analog (6-8%): Arises from incomplete sulfamoylation

-

Oxazole ring-opened species (3-5%): Forms under prolonged heating >50°C .

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

Structural analogs demonstrate potent inhibition of hCA II (Kᵢ=4.7 nM):

-

Binding Mode: Sulfonamide zinc coordination + oxazole π-stacking with Phe131

Table 3: Enzyme Inhibition Profile

| Isoform | Kᵢ (nM) | Physiological Role |

|---|---|---|

| hCA II | 4.7 | Aqueous humor production |

| hCA IX | 156.2 | Tumor hypoxia regulation |

| hCA XII | 89.4 | Renal acid-base balance |

Pharmacological Applications

Ocular Hypertension Management

The compound’s sulfonamide moiety enables topical corneal permeability (LogPapp=-5.2):

-

IOP Reduction: 27.4% in normotensive rabbits (q.d. dosing)

Oncological Indications

Preliminary data suggest antiproliferative activity in glioblastoma models (U87-MG):

Stability and Formulation Challenges

Degradation Pathways

-

Photolytic Degradation: t₁/₂=3.2 h under ICH Q1B conditions

-

Hydrolytic Susceptibility: pH-dependent cleavage (k=0.18 h⁻¹ at pH 1.2 vs. 0.02 h⁻¹ at pH 6.8).

Solid-State Characterization

-

Polymorphs: Form I (mp=218-220°C) vs. Form II (mp=225-227°C)

-

Hygroscopicity: 0.8% w/w water uptake at 75% RH.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume